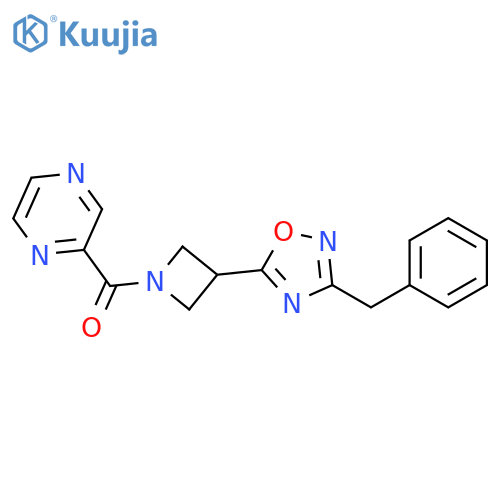Cas no 1396851-18-5 (2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine)

1396851-18-5 structure
商品名:2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine
2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 化学的及び物理的性質
名前と識別子
-
- 2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine
- 1396851-18-5
- AKOS024529835
- (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyrazin-2-yl)methanone
- F6036-1779
- [3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone
- 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine
-
- インチ: 1S/C17H15N5O2/c23-17(14-9-18-6-7-19-14)22-10-13(11-22)16-20-15(21-24-16)8-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2
- InChIKey: ZQBDHYGPQYUGBS-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CN(C(C3C=NC=CN=3)=O)C2)=NC(CC2C=CC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 321.12257474g/mol
- どういたいしつりょう: 321.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 85Ų
2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6036-1779-3mg |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6036-1779-2μmol |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6036-1779-1mg |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6036-1779-2mg |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 2mg |
$59.0 | 2023-09-09 |
2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1396851-18-5 (2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
